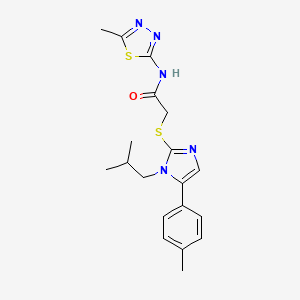

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Propriétés

IUPAC Name |

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS2/c1-12(2)10-24-16(15-7-5-13(3)6-8-15)9-20-19(24)26-11-17(25)21-18-23-22-14(4)27-18/h5-9,12H,10-11H2,1-4H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJJZTYFABLSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule that combines structural features typical of biologically active compounds, such as an imidazole ring, a thioether linkage, and an acetamide group. Its molecular formula is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This article explores its biological activities, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound suggests various pharmacological applications. The presence of the imidazole and thiadiazole rings is known to enhance biological activity due to their ability to interact with multiple biological targets. The compound's thioether and acetamide functionalities further contribute to its potential as a drug candidate.

Antimicrobial Activity

Research indicates that compounds with imidazole and thiadiazole moieties often exhibit significant antimicrobial properties. For instance, in a study on imidazo[2,1-b][1,3,4]thiadiazole derivatives, several compounds demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . This suggests that the target compound may also possess similar antimicrobial efficacy.

Anticancer Properties

The thiazole and thiadiazole rings are frequently associated with anticancer activity. A structure-activity relationship (SAR) analysis of thiazole derivatives indicated that specific substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines . The incorporation of these rings in our target compound could imply potential anticancer properties that warrant further investigation.

Understanding the mechanism through which this compound exerts its biological effects is crucial. Interaction studies typically involve evaluating how the compound binds to specific enzymes or receptors within biological systems. For example, compounds similar to the target have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation .

Synthesis Methods

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be approached through multi-step organic reactions. These methods often involve:

- Formation of the Imidazole Ring : Utilizing starting materials such as substituted phenyl hydrazines.

- Thioether Formation : Reacting imidazole derivatives with appropriate thiols.

- Acetamide Coupling : Finally attaching the acetamide group using acetic anhydride or similar reagents.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with related structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imidazole Derivative A | Structure A | Antimicrobial |

| Thiazole Analog B | Structure B | Anti-inflammatory |

| Phenylthioacetamide C | Structure C | Anticancer |

The unique combination of functional groups in 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may provide distinct pharmacological properties compared to these analogs.

Case Studies

Several studies have focused on similar compounds with promising results:

- Study on Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed enhanced efficacy .

- Anticancer Screening : Research on thiazole derivatives highlighted their cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for improving activity .

Applications De Recherche Scientifique

Biological Activities

Research into the biological activities of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has revealed several promising applications:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Interaction studies indicate that it may inhibit bacterial growth through specific mechanisms targeting bacterial enzymes or structures.

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer activity against several cancer cell lines. Its unique structure may enhance its binding affinity to critical molecular targets involved in cancer progression.

Antitubercular Activity

In vitro evaluations have shown that derivatives with similar structural motifs possess antitubercular properties against Mycobacterium tuberculosis. Further studies are needed to assess the in vivo efficacy and safety of this compound.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of related compounds and their mechanisms:

- Antimicrobial and Anticancer Evaluation :

- In Vivo Antitubercular Activity :

- Molecular Docking Studies :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (imidazole, thiadiazole), substituents (alkyl/aryl groups), and functional linkages (thioether, acetamide). Below is a comparative analysis with key examples from recent literature:

Table 1: Structural and Functional Comparisons

Key Observations

Core Heterocycles: The target compound’s imidazole-thiadiazole scaffold differs from benzimidazole-thiazole (9d in ) and oxadiazole-thiadiazole (8a-w in ). Imidazole and thiadiazole moieties are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to triazole or oxadiazole derivatives .

Substituent Effects: The p-tolyl group in the target compound mirrors the 4-methylphenyl substituent in compound 9d , which exhibited potent α-glucosidase inhibition (IC₅₀: 18.2 µM). This suggests that electron-donating methyl groups enhance target binding in enzyme inhibition. Isobutyl and thioether linkages are less common in reported analogs.

Synthetic Routes :

- The target compound’s synthesis likely involves thiol-alkylation (to form the thioether) and amide coupling , similar to methods described for 9d (Cu(I)-catalyzed azide-alkyne cycloaddition) and 8a-w (POCl₃-mediated cyclization) .

Biological Activity :

- While direct data for the target compound is absent, structural analogs like 9d and 8a-w demonstrate enzyme inhibition and anticancer activity , respectively. The thiadiazole-acetamide motif in the target compound may similarly interact with cysteine proteases or kinase domains .

Research Findings and Data Gaps

- Physicochemical Properties: No experimental data (e.g., melting point, solubility) is available for the target compound. By analogy, 9d has a melting point of 168–170°C , suggesting moderate crystallinity.

- Computational Predictions : Molecular docking studies (e.g., for 9c in ) indicate that aryl-thiazole derivatives bind tightly to α-glucosidase via hydrophobic and π-π interactions. Similar modeling could predict the target compound’s binding affinity.

- Synthetic Challenges : The isobutyl and p-tolyl groups may introduce steric hindrance during synthesis, necessitating optimized conditions (e.g., high-dilution techniques) .

Méthodes De Préparation

Imidazole Core Formation

The Debus-Radziszewski multi-component reaction is a cornerstone for synthesizing tetrasubstituted imidazoles. For this compound, the protocol involves:

- p-Tolualdehyde (4-methylbenzaldehyde), isobutylamine , and benzil (1,2-diketone) under acidic conditions.

- Catalyst : Ammonium acetate (NH₄OAc) in glacial acetic acid.

- Conditions : Reflux at 120°C for 6–8 hours.

Mechanism :

- Condensation of aldehyde and amine forms a Schiff base.

- Nucleophilic attack by the diketone generates an α,β-unsaturated imine intermediate.

- Cyclization and aromatization yield the imidazole ring.

Optimization :

Thiol Functionalization

The 2-thiol group is introduced via:

- Sulfurization of the corresponding 2-chloroimidazole using thiourea (NH₂CSNH₂) in ethanol under reflux.

- Yield : 68–72% after recrystallization.

Thioether Linkage Formation

The thioether bridge connects the imidazole and acetamide units through a nucleophilic substitution reaction:

- Activation : 1-Isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol is deprotonated with K₂CO₃ in DMF.

- Alkylation : Reaction with 2-bromoacetamide at 25°C for 12 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the intermediate 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in 65–70% yield.

Critical Parameters :

- Excess bromoacetamide (1.2 equiv) minimizes disulfide byproducts.

- Anhydrous DMF prevents hydrolysis of the bromoacetamide.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole moiety is prepared via the Hurd-Mori cyclization:

- Thiosemicarbazide Formation : Reaction of methyl hydrazinecarboxylate with CS₂ in ethanol.

- Cyclization : Heating with H₂SO₄ at 80°C for 4 hours generates 5-methyl-1,3,4-thiadiazol-2-amine.

- Yield : 85–90% after neutralization and filtration.

Final Amide Coupling

The acetamide intermediate is coupled to the thiadiazole amine using carbodiimide chemistry:

- Activation : 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is treated with TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane.

- Coupling : Addition of 5-methyl-1,3,4-thiadiazol-2-amine at 0°C, followed by stirring at 25°C for 24 hours.

- Workup : Extraction with dichloromethane and purification via silica gel chromatography (ethyl acetate/hexane 1:1) yields the final compound (58–63%).

Key Challenges :

- Steric hindrance from the isobutyl group necessitates prolonged reaction times.

- Competitive hydrolysis of the activated intermediate requires strict anhydrous conditions.

Alternative Synthetic Routes

One-Pot Tandem Strategy

A streamlined approach combines imidazole synthesis and thioether formation in a single pot:

Solid-Phase Synthesis

Wang resin-bound intermediates enable combinatorial synthesis:

- Steps : Immobilization of imidazole-thiol on resin, sequential alkylation, and amide coupling.

- Advantages : High purity (≥95%) and scalability for library generation.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 7.21 (d, J = 8.0 Hz, 2H, Ar-H), 4.12 (s, 2H, SCH₂), 3.85 (d, J = 7.6 Hz, 2H, NCH₂), 2.56 (s, 3H, CH₃), 2.33 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 6H, (CH₃)₂).

- HRMS : m/z calcd. for C₂₃H₂₆N₅OS₂ [M+H]⁺: 476.1532; found: 476.1538.

Purity Assessment :

- HPLC (C18 column, MeCN/H₂O 70:30): ≥98% purity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with imidazole ring formation via condensation of glyoxal derivatives with aromatic aldehydes, followed by thioacetamide linkage formation. Key steps include:

- Substituent introduction : Isobutyl and p-tolyl groups are introduced via nucleophilic substitution or Ullmann coupling .

- Thioether formation : Reaction of the imidazole-thiol intermediate with bromoacetamide derivatives in solvents like DMF or ethanol, catalyzed by triethylamine .

- Optimization : Adjust reaction time (6–12 hours), temperature (60–80°C), and solvent polarity to improve yield (target >70%) .

Q. Which analytical techniques are essential for characterizing this compound?

Use a combination of:

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- NMR : Confirm substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm; isobutyl methyl groups at δ 0.9–1.1 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z ~460) .

- X-ray crystallography (if crystals form): Resolve stereoelectronic effects of the thiadiazole and imidazole rings .

Q. How can researchers screen its biological activity in preliminary assays?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC50 determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) . Note: Structural analogs show IC50 values ranging from 1.61 µg/mL (nitro-substituted) to >1000 µg/mL (ethylamide derivatives), highlighting substituent sensitivity .

Advanced Research Questions

Q. What computational methods can predict binding modes and optimize structure-activity relationships (SAR)?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, cytochrome P450). Focus on hydrogen bonding (thiadiazole NH) and π-π stacking (p-tolyl group) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, NO2) with bioactivity using Hammett constants .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Discrepancies (e.g., IC50 variations) arise from:

- Substituent effects : Nitro groups enhance electrophilicity (lower IC50), while ethyl chains reduce membrane permeability .

- Assay conditions : Varying pH or serum proteins may alter compound stability. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence) .

- Stereochemistry : Check for racemization during synthesis using chiral HPLC .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups to the thiadiazole NH for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to improve plasma half-life .

- Co-crystallization : Use succinic acid or cyclodextrins to stabilize the amorphous phase .

Q. How to investigate off-target effects and toxicity mechanisms?

- Proteomics : SILAC-based profiling in HepG2 cells to identify unintended protein binding .

- Metabolomics : LC-MS/MS to track hepatic metabolites (e.g., glutathione adducts indicating oxidative stress) .

- hERG assay : Patch-clamp testing to assess cardiac liability (IC50 <10 µM is risky) .

Methodological Considerations

Q. What in vitro-to-in vivo translation challenges are anticipated?

- Species differences : Human liver microsomes vs. rodent CYP450 metabolism rates .

- Plasma protein binding : Measure using equilibrium dialysis; >90% binding may reduce free drug concentration .

- Biliary excretion : Use sandwich-cultured hepatocytes to predict clearance .

Q. How to design a robust SAR study for this compound class?

- Substituent libraries : Synthesize derivatives with systematic variations (e.g., p-tolyl → 3,4-dichlorophenyl; isobutyl → cyclopropylmethyl) .

- Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole to modulate logP .

- 3D pharmacophore mapping : Identify critical distances (e.g., 4.5 Å between imidazole S and thiadiazole N) .

Q. What advanced techniques validate target engagement in cellular models?

- CETSA : Cellular thermal shift assay to confirm binding to intended proteins .

- BRET : Bioluminescence resonance energy transfer for real-time monitoring of kinase inhibition .

- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cells .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.